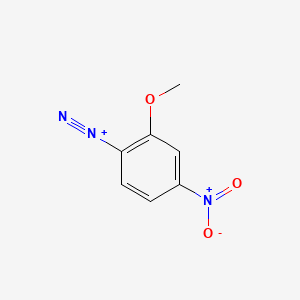

2-Methoxy-4-nitrobenzenediazonium

Description

Conventional Diazotization Pathways from 2-Methoxy-4-nitroaniline (B147289)

The traditional and most common method for synthesizing 2-Methoxy-4-nitrobenzenediazonium involves the diazotization of its precursor, 2-methoxy-4-nitroaniline. This reaction is typically performed in a cold aqueous medium by treating the amine with nitrous acid (HNO₂). organic-chemistry.org Since nitrous acid is unstable, it is generated in situ through the careful addition of a sodium nitrite (B80452) (NaNO₂) solution to an acidic solution of the aromatic amine. organic-chemistry.organalchemres.org

The reaction is highly dependent on temperature and pH. It is conducted at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. acs.org A strong acidic environment, provided by mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential. organic-chemistry.org The acid serves two primary purposes: it dissolves the amine and it reacts with sodium nitrite to generate the active nitrosating agent. For weakly basic amines like 2-methoxy-4-nitroaniline, which contains an electron-withdrawing nitro group, a higher acid strength may be necessary to facilitate the reaction. analchemres.org

The general mechanism involves the following steps:

Formation of nitrous acid from sodium nitrite and the strong acid.

Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic attack of the primary amino group of 2-methoxy-4-nitroaniline on the nitrosonium ion.

A series of proton transfers and the elimination of a water molecule to yield the final this compound cation.

Table 1: Typical Conditions for Conventional Diazotization

Modern Approaches to this compound Salt Formation

While conventional diazotization is effective, modern methodologies have focused on improving safety, efficiency, and the stability of the resulting diazonium salts. These approaches often allow for the isolation of the salt for later use, which is difficult under traditional aqueous conditions.

Continuous Flow Reactors: A significant advancement is the use of continuous-flow microreaction systems. acs.orgresearchgate.netrsc.org This technology offers superior control over reaction parameters such as temperature and mixing, which is crucial for the potentially explosive diazonium salts. rsc.orgresearchgate.net By minimizing the reaction volume at any given time, the intrinsic safety of the process is dramatically increased. researchgate.net Continuous flow methods can achieve high yields and purity with significantly shorter residence times compared to batch reactors, making the process more efficient and scalable. researchgate.netrsc.org

Stable Salt Formation: Another modern approach involves the use of different acids to generate more stable, and often isolable, diazonium salts. Instead of hydrochloric or sulfuric acid, acids like p-toluenesulfonic acid (TsOH) or tetrafluoroboric acid (HBF₄) are used. organic-chemistry.orglibretexts.org This results in the formation of arenediazonium tosylates or tetrafluoroborates, respectively. These salts are often crystalline solids that are significantly more stable than their chloride or hydrogen sulfate (B86663) counterparts and can be stored for extended periods at low temperatures. organic-chemistry.orgresearchgate.net The synthesis can be carried out under mild conditions, sometimes using organic solvents or polymer-supported nitrite reagents, which simplifies purification. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies

Influence of Counterions on Salt Stability and Reactivity

The choice of the counterion (the anion accompanying the diazonium cation) is critical and profoundly influences the stability, solubility, and safety of the this compound salt. researchgate.net

Stability: Diazonium salts with simple nucleophilic counterions like chloride (Cl⁻) or hydrogen sulfate (HSO₄⁻) are generally unstable and are prepared in cold aqueous solutions for immediate use. libretexts.org They are rarely isolated due to their tendency to decompose, sometimes explosively. In contrast, non-nucleophilic, bulky counterions confer much greater stability. organic-chemistry.org Tetrafluoroborate (B81430) (BF₄⁻) and tosylate (TsO⁻) are prime examples. researchgate.netwhiterose.ac.uk Arenediazonium tetrafluoroborates are often stable enough to be isolated, dried, and handled at room temperature. chemrxiv.orgchemrxiv.org Arenediazonium tosylates have been shown to be unusually stable, allowing for storage for months at room temperature without significant decomposition. organic-chemistry.org X-ray crystallographic studies suggest that stabilizing interactions between the tosylate oxygen atoms and the diazonium nitrogen atoms contribute to this enhanced stability. organic-chemistry.org

Reactivity and Solubility: The counterion also affects the salt's solubility and subsequent reactivity. Diazonium chlorides and sulfates are typically soluble in the aqueous reaction media in which they are formed. Arenediazonium tosylates exhibit excellent solubility in a range of solvents, from water to polar aprotic solvents. organic-chemistry.org The stable tetrafluoroborate salts can be used in non-aqueous conditions, expanding their synthetic utility. chemrxiv.org For example, the thermal decomposition of an arenediazonium tetrafluoroborate salt is a key step in the Balz-Schiemann reaction to produce aryl fluorides. libretexts.org The enhanced stability of tosylate and tetrafluoroborate salts allows them to be used as versatile substrates in a variety of transformations, such as azo coupling and Heck-type reactions, often under milder conditions and without the need for copper catalysts that are sometimes required for the less stable salts. organic-chemistry.org

Table 3: Properties of this compound Salts with Different Counterions

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-4-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONCWPZAHEPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872275 | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27761-26-8 | |

| Record name | Fast Red B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27761-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027761268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2 Methoxy 4 Nitrobenzenediazonium

Diazotization of 2-Methoxy-4-nitroaniline (B147289)

The synthesis starts with the precursor, 2-methoxy-4-nitroaniline. This primary aromatic amine is treated with nitrous acid (HNO₂) under acidic conditions and at low temperatures, typically between 0 and 5°C. Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The reaction can be summarized as follows:

CH₃OC₆H₃(NO₂)NH₂ + NaNO₂ + 2HCl → [CH₃OC₆H₃(NO₂)N₂]⁺Cl⁻ + NaCl + 2H₂O

Maintaining a low temperature is crucial to prevent the decomposition of the resulting diazonium salt, which is thermally unstable. An excess of acid is also used to prevent the diazonium ion from coupling with the unreacted amine. The resulting this compound salt is often used immediately in subsequent reactions without isolation. For storage, it can be stabilized as a tetrafluoroborate (B81430) or tetrachlorozincate salt.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Nitrobenzenediazonium

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the context of 2-methoxy-4-nitrobenzenediazonium, the diazonium group itself is the key player, acting as a strong electrophile.

Mechanism of Diazonium Cation Electrophilicity in Aromatic Reactions

The diazonium cation's strong electrophilicity stems from the positively charged nitrogen atom, which readily attracts the π-electrons of a nucleophilic aromatic ring. The general mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com The initial and rate-determining step is the attack of the aromatic ring's π-electrons on the electrophile, in this case, the terminal nitrogen of the diazonium group. masterorganicchemistry.commasterorganicchemistry.com This attack disrupts the aromaticity of the nucleophilic ring, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The positive charge in this intermediate is delocalized across the ring through resonance.

The second step is a rapid deprotonation of the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com A weak base in the reaction mixture removes a proton, restoring the aromaticity of the ring and resulting in the final substituted product. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the diazonium group itself can be replaced in substitution reactions by various nucleophiles.

Regioselectivity and Substituent Effects on EAS Reactivity

The regioselectivity of electrophilic aromatic substitution reactions involving this compound is dictated by the electronic properties of the methoxy (B1213986) and nitro groups. The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta position relative to itself.

The stability of the diazonium salt is also influenced by its counter-ion. For instance, tetrafluoroborate (B81430) salts are noted to have moderate stability, while zinc chloride complexes exhibit enhanced thermal stability.

Azo Coupling Reactions

Azo coupling is a characteristic reaction of diazonium salts, leading to the formation of brightly colored azo compounds, which are widely used as dyes. unb.ca

Reaction with Activated Aromatic Nucleophiles: Phenols, Naphthols, and Anilines

This compound readily undergoes azo coupling reactions with activated aromatic compounds such as phenols, naphthols, and anilines. These reactions are a form of electrophilic aromatic substitution where the diazonium ion is the electrophile. smolecule.com The coupling partner must be an activated aromatic ring, typically containing strongly electron-donating groups like hydroxyl (-OH) or amino (-NH₂) groups. researchgate.net

The pH of the reaction medium is a critical factor in these coupling reactions. stackexchange.com For coupling with phenols, a slightly alkaline medium (pH 9-10) is required to deprotonate the phenol (B47542) to the more strongly activating phenoxide ion. stackexchange.com In contrast, coupling with anilines is carried out in a slightly acidic medium (pH 4-5) to prevent the diazonium ion from reacting with the amino group of another aniline (B41778) molecule. stackexchange.com

The position of coupling on the nucleophile is directed by the activating group. For instance, with β-naphthol, the coupling occurs at the α-position (position 1) because the resulting carbocation intermediate has more resonance structures that preserve the aromaticity of one of the rings. stackexchange.com

Formation of Azo Compounds and Complex Derivatives

The reaction between this compound and an activated aromatic nucleophile results in the formation of an azo compound, characterized by the -N=N- linkage connecting the two aromatic rings. researchgate.net The specific structure of the resulting azo dye depends on the coupling partner used. For example, coupling with various substituted phenols or anilines will produce a diverse range of azo dyes with different colors and properties. researchgate.net In some cases, unexpected side reactions can occur. For instance, during a diazo-coupling reaction with phenols, a nucleophilic displacement of a nitro group has been observed. researchgate.net

Kinetic and Thermodynamic Aspects of Azo Coupling

The kinetics of azo coupling reactions are influenced by several factors, including the nature of the substituents on both the diazonium salt and the coupling partner, the temperature, and the pH of the medium. Kinetic studies have shown that electron-withdrawing groups on the benzenediazonium (B1195382) salt increase the rate of coupling. rsc.org This is consistent with the enhanced electrophilicity of the diazonium ion.

Activation parameters, such as activation enthalpy and entropy, have been determined for various azo coupling reactions. For the reaction of substituted benzenediazonium salts with 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one, activation enthalpies were found to be in the range of 48 to 59 kJ mol⁻¹, with negative activation entropies between -22 and -53 J mol⁻¹ K⁻¹. rsc.org A Hammett relationship was observed, indicating a linear correlation between the logarithm of the rate constant and the substituent constant (σ), with a positive reaction constant (ρ) of 3.3, confirming that electron-withdrawing substituents accelerate the reaction. rsc.org The reaction rate is also dependent on the concentration of the deprotonated substrate, highlighting the importance of pH in the reaction kinetics. rsc.org

Solvent Effects on Reaction Rates and Product Yields

The solvent environment plays a crucial role in dictating the rate and outcome of chemical reactions involving this compound. The polarity, hydrogen-bonding ability, and viscosity of the solvent can significantly influence reaction kinetics and the distribution of products. chemrxiv.org

Key Research Findings:

Polarity: Generally, an increase in solvent polarity can accelerate reactions that involve the formation of charged or more polar transition states. chemrxiv.org For reactions involving this compound, which is an ionic species, a polar solvent can stabilize the reactant and any charged intermediates, thereby affecting the reaction rate. However, the effect is not always straightforward. For instance, in some reactions, moving to a more polar solvent can lead to a decrease in the reaction rate. chemrxiv.org

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as alcohols, can specifically solvate the diazonium group, influencing its reactivity. This interaction can either stabilize the diazonium ion, making it less reactive, or facilitate its decomposition, depending on the specific reaction mechanism. Studies have shown that for some reactions, the presence of hydrogen-bonding solvents like methanol (B129727) does not significantly alter the reaction rate beyond what is expected from its polarity, while for others, like those involving hexafluoroisopropanol (HFIP), explicit hydrogen-bonding interactions can significantly lower the activation enthalpy. chemrxiv.org

Product Selectivity: The choice of solvent can also govern the selectivity of a reaction, favoring the formation of one product over another. For example, in Diels-Alder reactions, using a polar solvent like acetone (B3395972) can enhance the selectivity for a particular isomer compared to a non-polar solvent like toluene. mdpi.com This is attributed to the differential solvation of the transition states leading to the different products. mdpi.com

Interactive Data Table: Solvent Effects on Reaction Parameters

| Solvent | Dielectric Constant (ε) | Effect on Reaction Rate | Impact on Product Yield/Selectivity |

| n-Hexane | 1.88 | Generally slower for polar reactions | Lower selectivity in some cycloadditions |

| Toluene | 2.38 | Can be faster for less polar transition states | May favor different isomers compared to polar solvents mdpi.com |

| Dichloromethane | 8.93 | Moderate rate for many reactions | Can influence stereoselectivity |

| Acetone | 20.7 | Can enhance rates of polar reactions | Increased selectivity in certain Diels-Alder reactions mdpi.com |

| Methanol | 32.7 | Can act as a polar protic solvent, affecting rates through H-bonding | Can influence product distribution through specific solvation |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Often accelerates reactions with charged intermediates | Can significantly enhance selectivity in some cases mdpi.com |

Stereochemical Considerations in Azo Product Formation

The formation of azo compounds through the coupling of this compound with other aromatic or aliphatic species often involves the creation of new stereocenters. The stereochemical outcome of these reactions is a critical aspect, particularly in the synthesis of chiral molecules.

The stereoselectivity of azo coupling reactions can be influenced by several factors, including the structure of the coupling partner, the reaction conditions (temperature, pH), and the presence of chiral auxiliaries or catalysts. The endo/exo selectivity observed in some cycloaddition reactions is a classic example of how the spatial arrangement of reactants in the transition state dictates the stereochemistry of the final product. The difference in the free energies of the solvated transition states is a key determinant of this selectivity. chemrxiv.org

Aryl Radical Generation and Transformations

The 2-methoxy-4-nitrophenyl radical, derived from this compound, is a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds. bohrium.comrsc.org Its generation and subsequent reactions are of significant interest in modern organic synthesis. nih.gov

Mechanisms of Aryl Radical Formation from this compound

Several methods have been developed to generate aryl radicals from diazonium salts, with many of these strategies being applicable to this compound. rsc.orgnih.gov

A common pathway for the formation of aryl radicals from diazonium salts is through a single electron transfer (SET) process. ed.ac.uk In this mechanism, an electron is transferred from a reducing agent to the diazonium ion. This initial reduction leads to the formation of a highly unstable diazenyl radical, which rapidly loses a molecule of dinitrogen to afford the aryl radical. nih.gov

Various reducing agents can initiate this process, including transition metals and organic molecules. nih.gov For instance, the reaction of diazonium salts with certain nickel(0) complexes proceeds via an SET mechanism to generate an aryl radical and a nickel(I) species. ed.ac.uk Similarly, anionic organic bases have been shown to reduce nitroarenes via SET, forming a radical ion-pair. nih.govchemrxiv.org

In recent years, photoredox catalysis has emerged as a powerful tool for generating aryl radicals under mild conditions. bohrium.comnih.govmssm.edu This method utilizes a photocatalyst that, upon absorption of visible light, becomes a potent single-electron donor or acceptor. nih.govnih.gov

In the context of this compound, a photocatalyst, such as a ruthenium or iridium complex, is excited by light. nih.gov The excited photocatalyst then transfers an electron to the diazonium salt, initiating the formation of the aryl radical and dinitrogen. nih.gov This catalytic cycle allows for the efficient generation of aryl radicals using visible light as a clean and renewable energy source. nih.govnih.gov Organic dyes can also serve as effective photoredox catalysts. nih.gov

Solvated electrons, which are free electrons in a solution, are extremely powerful reducing agents and can readily reduce diazonium salts to form aryl radicals. These can be generated through various methods, including pulse radiolysis or by dissolving alkali metals in liquid ammonia.

Other chemical reductants can also be employed to generate aryl radicals from this compound. For example, Hantzsch esters, in the presence of molecular oxygen, have been shown to reduce aryl diazonium salts. rsc.org The mechanism involves the transfer of a hydride from the Hantzsch ester to the diazonium ion, followed by oxygen-initiated radical fragmentation of the resulting diazene (B1210634) intermediate to produce the aryl radical. rsc.org

Meerwein Arylation Reactions

The Meerwein arylation is a powerful carbon-carbon bond-forming reaction that involves the addition of an aryl group from an aryldiazonium salt to an electron-deficient alkene or alkyne. wikipedia.org This reaction is typically catalyzed by a metal salt, often copper, and proceeds through a radical mechanism. wikipedia.orgnih.gov

The generally accepted mechanism for the Meerwein arylation begins with the reduction of the aryldiazonium salt, which leads to the formation of an aryl radical and the loss of dinitrogen. wikipedia.orgnih.gov In the case of this compound, the presence of the electron-withdrawing nitro group can facilitate this reduction. The resulting 2-methoxy-4-nitrophenyl radical then adds to an electron-poor alkene or alkyne. wikipedia.org This addition generates a new radical intermediate, which can then undergo various termination steps, including abstraction of a halogen atom from the copper catalyst or elimination to form a new double bond. wikipedia.org

The scope of the Meerwein arylation is broad, encompassing a variety of substituted alkenes and alkynes. wikipedia.orgnih.gov Electron-withdrawing groups on the unsaturated partner are crucial for the reaction to proceed efficiently. wikipedia.org Recent advancements in photoredox catalysis have significantly improved the traditional Meerwein protocol, allowing for the light-controlled arylation of alkenes, alkynes, and enones with diazonium salts under milder conditions and with lower catalyst loadings. nih.govresearchgate.net This modern approach often utilizes ruthenium or iridium-based photocatalysts that, upon excitation with visible light, can initiate the single-electron transfer required to generate the aryl radical from the diazonium salt. nih.govnih.gov

A key advantage of the Meerwein arylation, particularly the modern photoredox-catalyzed versions, is its good functional group tolerance. nih.govresearchgate.net Reactions can be performed in the presence of various functional groups, including halides, which provides opportunities for further synthetic transformations. nih.govbris.ac.uk The reaction accommodates a range of substituted aryl diazonium salts, bearing both electron-donating and electron-withdrawing groups. nih.gov Similarly, a variety of alkenes and alkynes can be employed as substrates. For instance, styrenes, acrylates, and even internal alkenes have been successfully arylated using these methods. nih.govbris.ac.uk

| Catalyst System | Alkene/Alkyne Substrate | Aryl Diazonium Salt | Product | Yield (%) |

| CuO-nanoparticles | Acetylacetone | Iodobenzene | 3-phenylpentane-2,4-dione | 78-83 |

| CuO-nanoparticles | Acetylacetone | p-Nitroiodobenzene | 3-(4-nitrophenyl)pentane-2,4-dione | High |

| CuO-nanoparticles | Acetylacetone | p-Methyliodobenzene | 3-(p-tolyl)pentane-2,4-dione | Moderate |

| Visible Light/[Ru(bpy)3]Cl2 | Styrene | 4-Bromobenzenediazonium tetrafluoroborate | 1-Bromo-4-(2-phenylethenyl)benzene | 94 |

| Visible Light/[Ru(bpy)3]Cl2 | Phenylacetylene | 4-Bromobenzenediazonium tetrafluoroborate | 1-Bromo-4-(2-phenylethynyl)benzene | 85 |

This table presents a selection of data on Meerwein arylation reactions, demonstrating the variety of catalysts, substrates, and resulting products. nih.govbeilstein-journals.org

The intramolecular version of the Meerwein arylation, often referred to as the Pschorr cyclization, is a valuable tool for the synthesis of polycyclic aromatic compounds. nih.gov This reaction involves the cyclization of an aryl radical onto a tethered aromatic or unsaturated system within the same molecule. While specific examples detailing the intramolecular Meerwein arylation of this compound are not prevalent in the provided search results, the general principles of the reaction are well-established. For instance, the synthesis of benzofuropyridine analogues has been achieved through a Meerwein reaction followed by cyclization. nih.gov The success of these intramolecular reactions depends on the geometry of the substrate and the stability of the resulting cyclic radical intermediate.

Other Aryl Radical Initiated Reactions, Including C-H Arylation

The 2-methoxy-4-nitrophenyl radical generated from this compound can participate in a range of reactions beyond the classic Meerwein addition. A significant application is in C-H arylation, where the aryl radical directly substitutes a hydrogen atom on another aromatic or heteroaromatic ring. skku.edu This approach offers a direct and atom-economical method for forging new carbon-carbon bonds.

Recent studies have explored the use of heterogeneous catalysts, such as two-dimensional molybdenum disulfide (MoS2), to facilitate the C-H arylation of heteroarenes with aryl diazonium salts. skku.edu The proposed mechanism suggests that the terminal sulfur atoms of the MoS2 layers catalyze the formation of an azo-linked intermediate, which then generates the aryl radical. skku.edu This radical can then attack the C-H bond of a substrate like furan. skku.edu The compatibility of diazonium salts bearing electron-withdrawing groups suggests that this compound would be a suitable substrate for such transformations. nih.gov

Diazonium-Transfer Agent Chemistry

Beyond its role as a source of aryl radicals, this compound salts have proven to be effective diazonium-transfer agents. This chemistry is particularly useful for the transformation of primary arylamines.

This compound salt serves as a practical reagent for the deaminative functionalization of primary arylamines without the need for their direct diazotization. oup.comoup.com This is achieved through the formation of 1,3-diaryltriazenes. When a primary arylamine reacts with this compound, a triazene (B1217601) is formed. oup.comoup.com

A crucial aspect of this chemistry is the tautomerism of the resulting 1,3-diaryltriazene. The presence of the 2-methoxy-4-nitrophenyl group directs the tautomeric equilibrium to favor the "azo-transfer" tautomer. oup.comoup.com In this specific tautomer, the 2-methoxy-4-nitrophenyl group is situated on the saturated nitrogen atom of the triazene linkage. oup.comoup.com This arrangement is stabilized by an intramolecular hydrogen bond between the 2-methoxy group and the N-H moiety. oup.comoup.com

This controlled tautomerism allows the 1,3-diaryltriazene to act as a stable precursor that can later release a diazonium ion derived from the original primary arylamine upon treatment with an appropriate acid or catalyst. This in situ generation of the diazonium ion enables subsequent reactions such as deaminative iodination and arylation. oup.comoup.com A significant advantage of this method is the ability to recover the starting 2-methoxy-4-nitroaniline (B147289) after the reaction, making the process more efficient. oup.com

| Primary Arylamine | Reagent System | Product of Deaminative Transformation |

| 4-Methoxyaniline | This compound salt, then KI | 1-Iodo-4-methoxybenzene |

| 4-Methylaniline | This compound salt, then Phenylboronic acid/Pd catalyst | 4-Methylbiphenyl |

| Aniline | This compound salt, then silyl (B83357) enol ether | Azo-coupled product |

This table illustrates the utility of this compound as a diazonium-transfer agent in various transformations of primary arylamines. oup.com

Tautomerism of 1,3-Diaryltriazenes and "Azo-Transfer" Pathways

1,3-Diaryltriazenes, which can be prepared from this compound salt and primary arylamines, exhibit interesting tautomeric behavior. oup.com These molecules can exist as "azo-transfer" tautomers. In this form, the 2-methoxy-4-nitrophenyl group is located on the saturated nitrogen atom. oup.com A key feature of this tautomer is the formation of a hydrogen bond between the 2-methoxy group and the N-H moiety. oup.com

This controlled tautomerism is synthetically useful, positioning the this compound salt as a practical diazonium-transfer agent. oup.com This allows for the deaminative functionalization of primary arylamines without the need for direct diazotization, a process that can be problematic for sensitive substrates. oup.comoup.com An added benefit of this methodology is the potential to recover the starting 2-methoxy-4-nitrophenylamine after the reaction is complete. oup.com

The tautomeric equilibrium in unsymmetrical 1,3-diaryltriazenes can be controlled by the introduction of the 2-methoxy-4-nitrophenyl group as one of the aryl substituents. oup.com This control is pivotal for subsequent reactions where the diaryltriazene acts as a precursor to an aryl diazonium species in situ.

Deaminative Functionalization (e.g., Iodination, Arylation)

The "azo-transfer" tautomers of 1,3-diaryltriazenes derived from this compound serve as effective platforms for deaminative functionalization reactions, such as iodination and arylation. oup.comoup.com These transformations provide a route to introduce various functional groups onto an aromatic ring, starting from a primary arylamine, without direct diazotization.

Iodination: The deaminative iodination of arylamines can be achieved using the corresponding 1,3-diaryltriazene. In the presence of a Lewis acid like boron trifluoride, the diaryltriazene readily undergoes iodination to furnish the corresponding aryl iodide. oup.com

Arylation: Similarly, palladium-catalyzed arylation of these diaryltriazenes can be performed. oup.com The reaction of the 1,3-diaryltriazene with an arylboronic acid in the presence of a palladium catalyst and boron trifluoride yields the corresponding biaryl product. oup.com This provides a deaminative cross-coupling process for primary arylamines. oup.com

The synthetic utility of this compound as a diazonium-transfer agent has been demonstrated in the deaminative iodination and palladium-catalyzed cross-coupling reactions with various 4-substituted arylamines. oup.com

Nucleophilic Displacement Reactions

Displacement of the Diazonium Group by Complex Nucleophiles

The diazonium group of this compound is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This reactivity is fundamental to its application in organic synthesis. While simple nucleophiles readily displace the diazonium group, its reactions with more complex nucleophiles are also of significant interest.

For instance, the reaction of diazonium salts with nucleophiles such as those containing sulfur or selenium can lead to the formation of aryl sulfides and selenides. The use of complex nucleophiles, including those with multiple potential reactive sites, can sometimes lead to interesting and selective transformations. The regioselectivity of these reactions can be influenced by the electronic and steric properties of both the diazonium salt and the nucleophile. In the context of complex molecule synthesis, the displacement of the diazonium group can be a key step in the construction of intricate molecular architectures.

Metal-Mediated and Catalyzed Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura reaction, a cornerstone of this class of reactions, typically involves the coupling of an organoboron compound with an organic halide or triflate. youtube.comlibretexts.org Arenediazonium salts, such as this compound, can also serve as electrophilic partners in these transformations.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of using a diazonium salt, the oxidative addition step involves the palladium(0) catalyst inserting into the carbon-nitrogen bond of the diazonium salt to form an arylpalladium(II) complex. libretexts.org This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

The use of this compound derivatives, specifically the corresponding 1,3-diaryltriazenes, in palladium-catalyzed cross-coupling reactions with arylboronic acids has been successfully demonstrated. oup.com These reactions, often promoted by a Lewis acid, provide an efficient route for the synthesis of biaryls. oup.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Electrophile Precursor | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Methylphenyl)-3-(2-methoxy-4-nitrophenyl)triazene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / BF₃·OEt₂ | 4-Methoxy-4'-methylbiphenyl | 91 | oup.com |

| 1-(4-Chlorophenyl)-3-(2-methoxy-4-nitrophenyl)triazene | Phenylboronic acid | Pd(OAc)₂ / BF₃·OEt₂ | 4-Chlorobiphenyl | 85 | oup.com |

This table is illustrative and based on reported transformations of similar systems.

Copper-Catalyzed Transformations (e.g., Sandmeyer-type reactions for specific complex targets)

The Sandmeyer reaction is a classic transformation that converts aryl diazonium salts into aryl halides, cyanides, or other functional groups using copper(I) salts as catalysts or reagents. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The copper(I) catalyst facilitates the conversion of the diazonium salt to an aryl radical, with the loss of nitrogen gas, which then reacts with the nucleophile. wikipedia.org

While traditional Sandmeyer reactions are well-established, modern variations have expanded their scope to include more complex substrates and the synthesis of intricate target molecules. numberanalytics.comnih.gov Copper-catalyzed transformations of diazonium salts are pivotal in the synthesis of various complex molecules, including pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com For instance, Sandmeyer-type reactions have been employed in the synthesis of halogenated alkaloids and pharmaceuticals. numberanalytics.com

The reactivity of this compound in copper-catalyzed reactions allows for the introduction of a variety of functionalities onto the aromatic ring. These transformations are valuable for the synthesis of specifically substituted building blocks for more complex molecular targets. The presence of the methoxy and nitro groups can influence the reactivity and regioselectivity of these reactions.

Table 2: Common Copper-Catalyzed Reactions of Aryl Diazonium Salts

| Reaction Type | Copper Reagent | Product |

|---|---|---|

| Chlorination | CuCl | Aryl chloride |

| Bromination | CuBr | Aryl bromide |

| Cyanation | CuCN | Aryl cyanide |

This table presents general Sandmeyer reactions applicable to diazonium salts.

Interactions with Transition Metal Complexes

The chemical reactivity of this compound extends to interactions with various transition metal complexes, primarily leading to arylation reactions. These processes, often catalyzed by palladium or copper, are of significant interest in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Mechanistic investigations into these reactions have provided insights into the role of the transition metal in activating the diazonium salt and facilitating the transfer of the 2-methoxy-4-nitrophenyl group.

The Heck-Matsuda reaction represents a key example of palladium-catalyzed arylation using arenediazonium salts. wikipedia.org This reaction offers advantages over traditional cross-coupling methods, such as milder reaction conditions and the avoidance of phosphine (B1218219) ligands. wikipedia.org While specific studies detailing the comprehensive reactivity of this compound in Heck-Matsuda reactions are not extensively documented in publicly available literature, the reactivity of structurally similar compounds, such as 4-nitrobenzenediazonium (B87018) salts, provides valuable insights. For instance, the palladium-catalyzed arylation of olefins with 4-nitrobenzenediazonium tosylate proceeds efficiently, highlighting the utility of nitro-substituted aryldiazonium salts in these transformations.

In a representative Heck-Matsuda reaction, an arenediazonium salt is coupled with an alkene in the presence of a palladium catalyst, such as palladium(II) acetate. The catalytic cycle is generally understood to involve the oxidative addition of the diazonium salt to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to yield the arylated alkene and regenerate the active catalyst.

Copper-catalyzed reactions, particularly the Sandmeyer reaction, provide another important avenue for the transformation of aryldiazonium salts. The Sandmeyer reaction traditionally involves the conversion of an aryl amine to a diazonium salt, which is then treated with a copper(I) halide or cyanide to introduce a halogen or a cyano group, respectively. wikipedia.org The mechanism is believed to proceed through a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and a copper(II) species. The aryl radical then reacts with the halide or cyanide coordinated to the copper, followed by reductive elimination to give the final product and regenerate the copper(I) catalyst.

Table 1: Representative Transition Metal-Catalyzed Reactions of Aryldiazonium Salts

| Reaction Type | Catalyst | Typical Substrates | Product Type | Reference |

| Heck-Matsuda | Palladium(II) acetate | Alkenes | Arylated Alkenes | wikipedia.org |

| Sandmeyer | Copper(I) Halide/Cyanide | - | Aryl Halides/Nitriles | wikipedia.org |

Advanced Research Applications of 2 Methoxy 4 Nitrobenzenediazonium in Chemical Science

Functionalization of Advanced Materials

The covalent modification of material surfaces via aryl diazonium salts is a powerful and widely adopted strategy for tailoring their physical and chemical properties. The process typically involves the reduction of the diazonium salt, either electrochemically or chemically, to generate a highly reactive aryl radical. This radical then forms a stable, covalent carbon-carbon or carbon-heteroatom bond with the substrate material. 2-Methoxy-4-nitrobenzenediazonium is a prime candidate for this approach, enabling the introduction of the 2-methoxy-4-nitrophenyl moiety onto various surfaces.

Covalent Grafting on Carbon-Based Nanomaterials (e.g., Graphene, Carbon Nanotubes, Carbon Powder)

The functionalization of sp²-hybridized carbon nanomaterials is crucial for improving their processability, tuning their electronic properties, and enhancing their compatibility with other materials. Diazonium chemistry offers a robust method for achieving covalent attachment of organic layers without severely disrupting the nanomaterial's bulk structure. chemicalbook.com

The reaction of this compound with materials like graphene or carbon nanotubes (CNTs) results in the covalent attachment of 2-methoxy-4-nitrophenyl groups to the carbon lattice. This process alters the hybridization of the carbon atoms at the bonding site from sp² to sp³, which can be detected through spectroscopic methods. Research on analogous diazonium salts, such as 4-nitrophenyl-diazonium, has established the methodology and characterization techniques applicable here. researchgate.net The success of the covalent grafting is typically confirmed by a combination of analytical techniques.

Key Characterization Techniques for Functionalized Carbon Nanomaterials

| Technique | Observation | Significance |

| Raman Spectroscopy | Appearance or increase in the intensity of the D-band (disorder band) relative to the G-band (graphitic band). | The I(D)/I(G) ratio provides a quantitative measure of the degree of functionalization and the introduction of sp³ defects on the nanomaterial surface. researchgate.netmdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Detection of nitrogen (N 1s) and oxygen (O 1s) peaks corresponding to the nitro and methoxy (B1213986) groups, and high-resolution C 1s spectra showing components of C-N and C-O bonds. | Confirms the elemental composition and chemical nature of the grafted organic layer. researchgate.net |

| Scanning Tunneling Microscopy (STM) | Direct visualization of the grafted molecules on the surface of graphitic substrates like HOPG (Highly Oriented Pyrolytic Graphite). chemicalbook.commdpi.com | Provides atomic-scale evidence of covalent attachment and reveals the morphology of the functionalized surface. chemicalbook.commdpi.com |

| Thermogravimetric Analysis (TGA) | Mass loss at temperatures corresponding to the decomposition of the grafted organic moiety. | Quantifies the amount of material grafted onto the nanomaterial surface. |

The presence of the methoxy and nitro groups on the grafted molecule can further tune the electronic properties of the nanomaterial and provide sites for secondary chemical modifications.

Modification of Semiconductor Surfaces (e.g., Silicon)

Modifying semiconductor surfaces, such as silicon, is fundamental for applications in electronics, biosensing, and photovoltaics. While silanization is a common method for silicon surface modification, diazonium chemistry presents a compelling alternative for creating dense, stable, and covalently bound organic monolayers. researchgate.netscbt.com

The reaction of this compound with a hydrogen-terminated silicon surface proceeds via the formation of the 2-methoxy-4-nitrophenyl radical, which then forms a stable Si-C bond. This process allows for precise control over the surface chemistry, introducing the specific functionalities of the nitro and methoxy groups. This modification can alter the surface's work function, wettability, and chemical reactivity, paving the way for the controlled immobilization of other molecules, such as biomolecules for biosensor development. The stability of the resulting Si-aryl bond is a key advantage over other surface modification techniques.

Role in Composite Material Synthesis and Interface Engineering

The performance of composite materials, particularly those with carbon fiber reinforcement in a polymer matrix (e.g., CF/PEEK or CF/epoxy), is heavily dependent on the strength of the interface between the fiber and the matrix. researchgate.netnih.gov A weak interface leads to poor load transfer, resulting in suboptimal mechanical properties. Covalent modification of the carbon fiber surface using diazonium salts is a highly effective strategy for strengthening this interface. nih.gov

By treating carbon fibers with this compound, a covalently bonded layer of 2-methoxy-4-nitrophenyl groups is introduced. This layer can improve interfacial adhesion through several mechanisms:

Increased Surface Roughness: The grafted molecules increase the nanoscale roughness of the fiber, promoting mechanical interlocking with the polymer matrix.

Enhanced Chemical Compatibility: The functional groups on the aryl layer can form chemical bonds (covalent or hydrogen bonds) with the polymer matrix, significantly improving load transfer.

Improved Wettability: The modified surface can have better wettability with the liquid polymer resin during manufacturing, leading to fewer voids and a stronger interface.

Studies on similar systems have demonstrated significant improvements in the interfacial shear strength (IFSS) of composites after treating the carbon fibers with aryl diazonium salts. researchgate.netnih.gov

Impact of Diazonium Functionalization on Composite Interfacial Shear Strength (IFSS)

| Composite System | Diazonium Reagent Used | IFSS Improvement | Reference |

| CF/PEEK | p-Phenylenediamine derived diazonium salt | Max IFSS of 99.62 MPa | nih.gov |

| CF/PEEK | Sodium sulfonate derived diazonium salt | 62.97% increase | researchgate.net |

| CF/Epoxy | Nitroxide derived diazonium salt | Significant increase in IFSS | nih.gov |

This approach to interface engineering is critical for developing next-generation, high-performance lightweight materials for aerospace and automotive applications.

Bioconjugation and Biomolecular Probing

The precise chemical modification of biomolecules is essential for understanding their function, developing diagnostic tools, and creating new therapeutic agents. Aryl diazonium salts can act as reagents for modifying proteins and as components in chemical probes for studying biological interactions.

Application in Protein Modification and Labeling

This compound can be used to covalently label proteins. The electrophilic diazonium cation reacts preferentially with electron-rich side chains of certain amino acid residues, most notably tyrosine, but also histidine, lysine, and cysteine. This reaction forms a stable azo bond, effectively tethering the 2-methoxy-4-nitrophenyl group to the protein.

This labeling can be used to:

Introduce a Tag: The nitro group can be reduced to an amine, which can then be coupled to other molecules like fluorophores or biotin (B1667282) for detection and purification.

Probe Protein Structure: By identifying the site of modification using techniques like mass spectrometry, information about solvent-accessible residues and protein topology can be obtained. nih.gov

Modulate Protein Function: Attachment of the chemical moiety can alter the protein's activity, which is useful for studying structure-function relationships.

Proximity labeling techniques, often coupled with mass spectrometry, have become a powerful tool for identifying protein-protein interactions within a cell. mdpi.comnih.gov While not a direct proximity label itself, this compound could be incorporated into more complex chemical probes designed for this purpose.

Probes for Studying Protein-Ligand Interactions and Enzyme Mechanisms

The reactivity of this compound makes it a candidate for use in photoaffinity labeling, a powerful technique to map binding sites and study protein-ligand interactions. nih.gov In a typical photoaffinity labeling experiment, a ligand is modified to include a photoreactive group and a tag. The nitro-aryl system within this compound is related to photoremovable protecting groups (such as the o-nitrobenzyl group), suggesting its potential utility in designing light-activated probes.

When used to probe enzyme mechanisms, the diazonium salt can react with critical residues within the active site. nih.gov The covalent modification can lead to inactivation of the enzyme. By analyzing the site of the covalent bond through peptide mapping and mass spectrometry, researchers can identify key catalytic or binding residues, providing invaluable insight into the enzyme's mechanism of action. nih.gov The specific electronic properties conferred by the methoxy and nitro groups can be exploited to fine-tune the reactivity and spectroscopic properties of such probes.

Derivatization for Reporter Group Introduction in Biochemical Research

The reactivity of the diazonium group makes this compound an effective tool for introducing chromophoric tags onto biomolecules. This process, known as derivatization, is fundamental in biochemical research for labeling and detecting specific molecules.

Detailed Research Findings: The primary mechanism involves an azo coupling reaction where the diazonium salt acts as an electrophile, targeting electron-rich moieties in biomolecules such as the phenolic side chain of tyrosine, the indole (B1671886) ring of tryptophan, and the primary amine of lysine. This reaction forms a stable azo bond (-N=N-), covalently linking the 2-methoxy-4-nitrophenyl group to the target. This attached group functions as a reporter, or chromophore, because its extended system of conjugated pi electrons absorbs light in the visible spectrum, imparting color.

A notable application is related to the biological stain known as 'Fast Red B'. The active component is a salt of this compound. nih.gov In histochemistry, Fast Red B is widely used in enzyme assays, particularly for detecting alkaline and acid phosphatases. The enzyme hydrolyzes a substrate (e.g., a naphthol phosphate), releasing a naphthol derivative that then couples with the diazonium salt. This reaction produces a brightly colored, insoluble azo dye at the site of enzymatic activity, allowing for precise visualization of the enzyme's location within tissues.

| Target Amino Acid | Reactive Site | Resulting Linkage |

| Tyrosine | Phenolic ring | Hydroxyazo |

| Tryptophan | Indole ring | Azo-indole |

| Lysine | Epsilon-amino group | Diazoamino (less stable) |

| Histidine | Imidazole ring | Azo-imidazole |

Synthesis of Complex Organic Scaffolds

The compound serves as a foundational building block for a variety of complex organic structures, enabling chemists to access molecular frameworks that would be difficult to synthesize through other means.

The indole scaffold is a core structure in many natural products and pharmacologically active molecules. nih.gov Introducing substituents onto the indole ring is crucial for modulating biological activity. This compound provides a route to achieve this through azo coupling.

Detailed Research Findings: The reaction of this compound with indole typically occurs via electrophilic substitution at the electron-rich C3 position of the indole ring. rsc.org This yields a 3-azo-indole derivative. This initial product is itself a functional molecule but can also serve as an intermediate. For instance, the azo linkage can be chemically reduced to generate an amine group, providing a handle for further functionalization. If the C3 position is already substituted, the electrophilic attack may occur at the C2 position, sometimes involving a rearrangement mechanism. rsc.orgrsc.org This reactivity allows for the synthesis of a diverse library of substituted indoles, which are valuable in drug discovery and materials science. researchgate.net

Biphenyls and polycyclic aromatic hydrocarbons (PAHs) are important structural motifs in materials science and medicinal chemistry. Diazonium salts are classic reagents for forging carbon-carbon bonds between aromatic rings.

Detailed Research Findings: this compound can be used in Gomberg-Bachmann-type reactions to synthesize unsymmetrical biphenyls. In this process, the diazonium salt is treated with another aromatic compound (e.g., benzene (B151609), toluene) in a basic medium. The diazonium salt decomposes to form an aryl radical, which then attacks the second aromatic ring to create a new C-C bond, resulting in a substituted biphenyl (B1667301). The methoxy and nitro groups carried by the diazonium reagent become integral parts of the final biphenyl structure, influencing its electronic properties and conformation. This method provides a direct pathway to complex biaryl systems that are central to ligands for catalysis and organic electronic materials.

The most traditional and widespread application of this compound is in the synthesis of azo dyes. These compounds are defined by the presence of one or more azo groups connecting aromatic rings and are known for their vibrant colors. unb.canih.gov

Detailed Research Findings: The synthesis is achieved through a diazo coupling reaction, where this compound (the diazo component) reacts with an electron-rich aromatic compound known as the coupling component. ajchem-a.com Common coupling components include phenols, anilines, naphthols, and other activated aromatic or heterocyclic systems. The reaction conditions, particularly pH, are critical; couplings with phenols are typically run under mild alkaline conditions, while couplings with anilines are performed in weakly acidic solutions. The substituents on both the diazonium salt and the coupling partner determine the final color of the dye by modulating the energy of the π-π* electronic transitions in the molecule. The resulting functional chromophores are used not only as dyes but also as pH indicators, metal-ion sensors, and research tools in analytical chemistry. ajchem-a.com

| Coupling Component | Reaction Condition | Class of Azo Dye |

| Phenol (B47542) | Mildly Alkaline | Hydroxyazo Dye |

| Aniline (B41778) | Mildly Acidic | Aminoazo Dye |

| N,N-Dimethylaniline | Mildly Acidic | Dialkylaminoazo Dye |

| β-Naphthol | Mildly Alkaline | Naphthol Azo Dye |

Exploration in Optoelectronic and Sensing Materials Research

The unique electronic characteristics of molecules derived from this compound make them attractive candidates for advanced materials research, particularly in optoelectronics and chemical sensing. ajchem-a.com

Detailed Research Findings: Azo compounds synthesized from this compound possess an extended π-conjugated system that includes electron-donating (methoxy) and electron-withdrawing (nitro) groups. This "push-pull" architecture can lead to significant nonlinear optical (NLO) properties, where the material's refractive index or absorption changes with the intensity of incident light. Such materials are being investigated for applications in optical data storage and telecommunications.

Furthermore, the chromophoric nature of these azo dyes makes them suitable for use as colorimetric sensors. The electronic structure, and thus the color, of the dye can be sensitive to its chemical environment. By incorporating specific binding sites into the dye's structure, researchers can design sensors that change color upon interaction with a target analyte, such as a metal ion or a specific pH range. This provides a simple, visual method for detection. While the field is broad, the use of precursors like this compound is a key enabling step in the molecular engineering of these sophisticated functional materials. mdpi.commdpi.com

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining mechanistic insights and elucidating the structure of products resulting from reactions involving 2-Methoxy-4-nitrobenzenediazonium. While the inherent instability of diazonium salts makes direct NMR analysis challenging, it is invaluable for characterizing the more stable precursor and subsequent reaction products.

In the context of this compound, ¹H NMR and ¹³C NMR are used to confirm the substitution patterns on the aromatic ring. For the precursor, 2-methoxy-4-nitroaniline (B147289), characteristic signals in the ¹H NMR spectrum would correspond to the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.com Following a reaction, such as an azo coupling, NMR is used to verify the structure of the resulting dye, confirming the position of the newly formed azo bridge and any changes in the chemical environment of the aromatic protons.

Although direct ¹³C NMR data for this compound is scarce due to its reactivity, the spectra of its derivatives are routinely analyzed. The chemical shifts of the carbon atoms provide clear evidence of the molecular structure. For instance, the carbon attached to the methoxy group and the carbons bearing the nitro and former diazonium groups would have distinct resonances.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹H | Methoxy Protons (-OCH₃) | 3.8 - 4.0 |

| ¹³C | C-OCH₃ | ~150 - 160 |

| ¹³C | C-NO₂ | ~140 - 150 |

| ¹³C | C-N=N- | ~120 - 140 |

| ¹³C | Other Aromatic Carbons | ~110 - 130 |

| ¹³C | Methoxy Carbon (-OCH₃) | ~55 - 60 |

Note: Predicted values are based on typical ranges for similar aromatic compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org It is particularly useful for analyzing materials that have been functionalized with this compound. When a material's surface is modified, for example, through the grafting of the corresponding aryl radical, XPS can confirm the successful attachment of the 2-methoxy-4-nitrophenyl group. nih.gov

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are emitted. The high-resolution spectrum of the N 1s region would be of particular interest, as it can distinguish between the nitrogen in the nitro group and any unreacted diazonium groups or other nitrogen-containing species on the surface. Similarly, the C 1s and O 1s spectra would show components corresponding to the methoxy and nitro functionalities, providing further evidence of successful surface modification.

Table 2: Expected XPS Binding Energies for Key Elements in a 2-Methoxy-4-nitrophenyl Modified Surface

| Element | Orbital | Expected Binding Energy (eV) | Inferred Functional Group |

| C | 1s | ~284.8 | Adventitious Carbon |

| C | 1s | ~286.0 | C-O (methoxy) |

| C | 1s | ~285.5 | C-C/C-H (aromatic) |

| O | 1s | ~532.5 | C-O (methoxy) |

| O | 1s | ~533.5 | O-N (nitro) |

| N | 1s | ~406.0 | -NO₂ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. hmdb.cahmdb.canih.gov An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in this compound and its reaction products.

The most characteristic absorption band for a diazonium salt is the stretching vibration of the triple bond of the diazonium group (N≡N), which appears in the region of 2100–2300 cm⁻¹. The presence of a strong peak in this region is a clear indication of the diazonium functionality. Other important vibrational bands include the asymmetric and symmetric stretches of the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and the C-O stretching of the methoxy group. The FTIR spectrum of the precursor, 2-methoxy-4-nitroaniline, would show characteristic N-H stretching bands for the amine group, which would be absent in the diazonium salt. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Diazonium (-N≡N⁺) | Stretching | 2100 - 2300 |

| Nitro (-NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (-NO₂) | Symmetric Stretching | ~1350 |

| Methoxy (C-O) | Stretching | ~1250 and ~1020 |

| Aromatic Ring | C=C Stretching | ~1600 and ~1480 |

Raman Spectroscopy for Monitoring Functionalization and Structural Changes in Materials

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. hmdb.ca It is complementary to FTIR spectroscopy and is particularly useful for monitoring the functionalization of materials, such as carbon nanotubes or graphene, with this compound. The covalent attachment of the aryl group to a material's surface can be monitored by observing changes in the Raman spectrum of the material. For example, in the case of graphene, the appearance and increase in the intensity of the D band is a direct indication of the introduction of sp³-hybridized carbon atoms, confirming covalent functionalization.

The Raman spectrum of this compound itself would show characteristic peaks for the nitro and methoxy groups, as well as the diazonium group. The N≡N stretching vibration, while strong in the IR, is also Raman active. The symmetric stretching of the nitro group gives a particularly strong and characteristic Raman band. When used to modify a surface, the disappearance of the diazonium peak and the appearance of peaks corresponding to the grafted 2-methoxy-4-nitrophenyl group can be monitored in situ. researchgate.net

Table 4: Characteristic Raman Shifts for this compound and its Modified Surfaces

| Species | Raman Peak (cm⁻¹) | Assignment |

| This compound | ~2310 | N≡N stretch |

| This compound | ~1340 | -NO₂ symmetric stretch |

| Graphene (pristine) | ~1580 | G band |

| Graphene (pristine) | ~2700 | 2D band |

| Graphene (functionalized) | ~1350 | D band (disorder) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in which the absorption of ultraviolet or visible radiation by a substance is measured at different wavelengths. rsc.org It is particularly useful for quantitative analysis and for studying the kinetics of chemical reactions involving colored compounds or compounds with significant chromophores. nih.gov this compound and its derivatives, particularly the azo dyes formed from it, are highly colored and thus well-suited for UV-Vis analysis.

The diazonium salt itself has a characteristic UV-Vis absorption spectrum. The kinetics of its decomposition or its coupling reactions can be monitored by measuring the change in absorbance at a specific wavelength over time. For instance, the disappearance of the absorbance peak corresponding to the diazonium salt and the appearance of a new peak for the product can be used to determine the reaction rate constant. The chromophoric nitro and methoxy groups on the benzene (B151609) ring influence the absorption maximum (λ_max) of the compound.

Table 5: Typical UV-Vis Absorption Maxima for Compounds Related to this compound

| Compound Type | Chromophore | Typical λ_max (nm) |

| Diazonium Salt | Nitrophenyl diazonium | 280 - 320 |

| Azo Dye | -N=N- conjugated system | 400 - 550 |

| Nitrophenol | Nitrophenolate ion | ~400 |

Pulse Radiolysis for Radical Intermediate Detection

Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species, such as free radicals, on a very short timescale (nanoseconds to microseconds). researchgate.netchemicalbook.com The technique involves irradiating a sample with a short, intense pulse of high-energy electrons, which leads to the formation of radical species. The subsequent reactions of these radicals can be monitored using time-resolved detection methods, typically UV-Vis absorption spectroscopy.

In the context of this compound, pulse radiolysis can be used to study the formation and reactivity of the 2-methoxy-4-nitrophenyl radical, which is a key intermediate in many of its reactions, particularly in surface modification. By observing the transient absorption spectrum immediately after the pulse, the formation of the aryl radical can be confirmed, and its subsequent reactions, such as hydrogen abstraction or addition to another molecule, can be followed in real-time. This provides invaluable mechanistic information that is often difficult to obtain by other means. nih.govrsc.orgrsc.org

Table 6: Application of Pulse Radiolysis in Studying this compound Reactions

| Research Question | Experimental Approach | Information Gained |

| Formation of the aryl radical | Pulse radiolysis of an aqueous solution of the diazonium salt. | Transient absorption spectrum of the 2-methoxy-4-nitrophenyl radical. |

| Reactivity of the aryl radical | Addition of a substrate to the solution and monitoring the decay of the radical's absorption. | Rate constants for the reaction of the radical with various substrates. |

| Mechanism of surface grafting | Pulse radiolysis in the presence of the material to be modified. | Direct observation of the reaction between the aryl radical and the surface. |

Theoretical and Computational Investigations of 2 Methoxy 4 Nitrobenzenediazonium

Theoretical and computational chemistry offers powerful tools to unravel the intrinsic properties of reactive molecules like 2-methoxy-4-nitrobenzenediazonium. Through the application of quantum chemical methods, a deeper understanding of its electronic structure, reactivity, and spectroscopic characteristics can be achieved. These computational studies provide insights that are often difficult to obtain through experimental means alone.

Future Research Directions and Emerging Trends for 2 Methoxy 4 Nitrobenzenediazonium Chemistry

The field of diazonium chemistry, particularly concerning versatile compounds like 2-Methoxy-4-nitrobenzenediazonium, is undergoing a significant transformation. Driven by the principles of sustainable development and the demand for increasingly sophisticated technologies, current research is paving the way for novel applications and more efficient synthetic methodologies. Emerging trends focus on enhancing safety, selectivity, and functionality, while expanding the compound's utility in cutting-edge, interdisciplinary platforms.

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-4-nitrobenzenediazonium, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves diazotization of 2-methoxy-4-nitroaniline under controlled acidic conditions (e.g., HCl) with sodium nitrite at low temperatures (0–5°C). Critical parameters include:

- pH control : Excess acid prevents decomposition of the diazonium intermediate.

- Temperature : Maintaining ≤5°C minimizes premature decomposition .

- Reagent purity : Contaminants in the aniline precursor can lead to side reactions (e.g., dimerization).

Post-synthesis, stabilization is achieved by isolating the diazonium salt as a zinc chloride complex or naphthalenedisulfonate derivative, as noted in industrial preparations .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- UV-Vis Spectroscopy : The nitro and diazonium groups exhibit strong absorption at 280–320 nm, useful for quantifying concentration in solution .

- HPLC/MS : Reverse-phase HPLC coupled with mass spectrometry confirms molecular ion peaks ([M]+) and detects impurities. Mobile phases often use acetonitrile/water with 0.1% formic acid .

- NMR : While the diazonium group is challenging to resolve directly, derivatives (e.g., after coupling reactions) can be analyzed via H NMR to confirm substitution patterns .

Q. What are the common functional group transformations possible with this compound, and how are they optimized?

Methodological Answer: Key transformations include:

| Reaction Type | Products | Conditions |

|---|---|---|

| Coupling | Azo dyes | Alkaline pH, aryl amines as partners |

| Reduction | Amino derivatives | Pd/C, H atmosphere |

| Nucleophilic Substitution | Thiol or phenol adducts | Cu(I) catalysts, polar aprotic solvents |

Optimization focuses on avoiding hydrolysis of the diazonium group. For coupling reactions, excess nucleophile (e.g., β-naphthol) and inert atmospheres improve yields .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during the characterization of this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Isomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers.

- Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl to identify solvent interactions .

- Dynamic equilibria : Variable-temperature NMR can reveal tautomerism or rotamers. Cross-validate with computational methods (DFT) to assign peaks .

Documenting raw data and sharing via open-access platforms (e.g., Zenodo) enables peer validation, aligning with open science practices .

Q. What strategies are employed to stabilize this compound salts under varying experimental conditions?

Methodological Answer:

- Low-temperature storage : Store as zinc chloride complexes at 2–8°C to retard decomposition .

- Desiccants : Use anhydrous CaCl in storage containers to prevent hydrolysis.

- In situ generation : Prepare the diazonium salt immediately before use in reactions, avoiding long-term storage .

Stability studies via TLC or Raman spectroscopy can monitor degradation products (e.g., nitroso compounds) over time .

Q. How does the electronic environment of substituents affect the reactivity of this compound in coupling reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : The nitro group meta to the diazonium enhances electrophilicity, accelerating coupling with electron-rich partners (e.g., phenols).

- Steric effects : The methoxy group ortho to the diazonium can hinder access to the reaction site, requiring bulky solvents (e.g., DMF) to improve kinetics .

Quantum mechanical calculations (e.g., Fukui indices) predict reactive sites, while Hammett plots correlate substituent effects with reaction rates .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Methodological Answer:

- Matrix interference : Biological or environmental samples require SPE (solid-phase extraction) with C18 columns to isolate the compound .

- Detection limits : Enhance sensitivity using derivatization (e.g., forming azo dyes) followed by fluorescence detection (LOD ≈ 0.1 ppm) .

- Calibration standards : Use deuterated analogs (e.g., CD-methoxy derivatives) as internal standards for LC-MS to correct for ionization variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.